molecular formula C8H14N2O2 B2391536 ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate CAS No. 101998-55-4

ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate

Cat. No.: B2391536
CAS No.: 101998-55-4
M. Wt: 170.212
InChI Key: IBPJJDKAETVMFE-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an imidazolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate typically involves the reaction of ethyl acetate with 1-methylimidazolidine under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can enhance the efficiency of the reaction. The product is then purified through distillation and recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and other functionalized compounds

Scientific Research Applications

Ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active imidazolidine moiety, which can then interact with biological targets such as enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar solvent properties but lacks the imidazolidine ring.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl acetoacetate: An ester used in organic synthesis, particularly in the acetoacetic ester synthesis.

Uniqueness

Ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate is unique due to its imidazolidine ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and industrial applications, differentiating it from simpler esters like ethyl acetate and methyl butyrate.

Properties

IUPAC Name

ethyl (2E)-2-(1-methylimidazolidin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-12-8(11)6-7-9-4-5-10(7)2/h6,9H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPJJDKAETVMFE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1NCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\NCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.